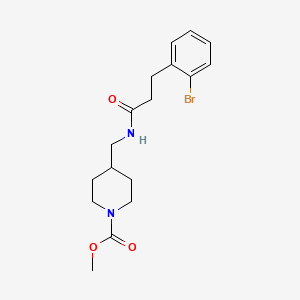
Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a methyl ester and a bromophenyl propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
-
Formation of the Bromophenyl Propanamide Intermediate
Starting Material: 2-bromobenzene.
Reagents: Propanoyl chloride, aluminum chloride (AlCl₃) as a catalyst.
Conditions: Friedel-Crafts acylation to form 2-bromopropiophenone, followed by conversion to 3-(2-bromophenyl)propanoic acid using a Grignard reaction and subsequent hydrolysis.
-
Amidation Reaction
Starting Material: 3-(2-bromophenyl)propanoic acid.
Reagents: Thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with piperidine to form the amide.
-
Esterification
Starting Material: 4-aminomethylpiperidine.
Reagents: Methyl chloroformate.
Conditions: The amide intermediate is reacted with methyl chloroformate to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the bromophenyl group can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the ester group to an alcohol.
-
Substitution
Reagents: Nucleophiles such as sodium azide (NaN₃), potassium cyanide (KCN).
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Products: Substitution of the bromine atom with other functional groups.
科学研究应用
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to the presence of the piperidine ring.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological pathways.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism by which Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The bromophenyl group may facilitate binding to these targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
-
Methyl 4-((3-(4-bromophenyl)propanamido)methyl)piperidine-1-carboxylate
- Similar structure but with a bromine atom at the 4-position of the phenyl ring.
- Differences in biological activity and binding affinity due to positional isomerism.
-
Methyl 4-((3-(2-chlorophenyl)propanamido)methyl)piperidine-1-carboxylate
- Chlorine atom instead of bromine.
- Different reactivity and potential applications due to the halogen substitution.
Uniqueness
Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development.
属性
IUPAC Name |
methyl 4-[[3-(2-bromophenyl)propanoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-23-17(22)20-10-8-13(9-11-20)12-19-16(21)7-6-14-4-2-3-5-15(14)18/h2-5,13H,6-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGAROUMLJOOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2838039.png)
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]but-2-ynamide](/img/structure/B2838040.png)
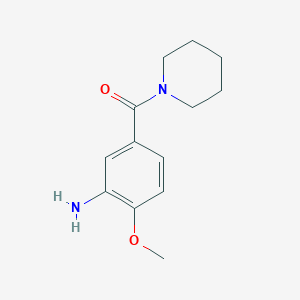
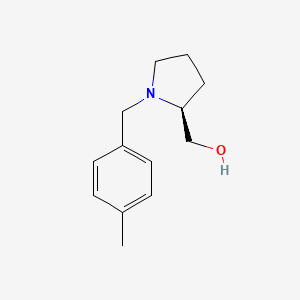
![N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2838049.png)
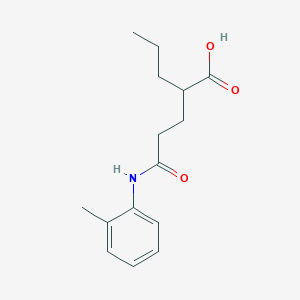
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2838051.png)
![N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-3-methylbenzamide](/img/structure/B2838052.png)
![3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one](/img/structure/B2838054.png)
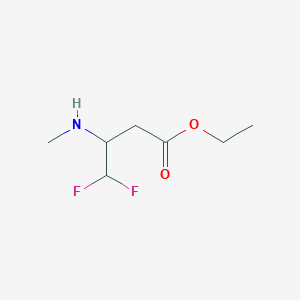
![7-butyl-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2838059.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2838060.png)

![6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2838062.png)
